Cas no 78886-53-0 (4-amino-1,2-dihydroisoquinolin-1-one)

4-amino-1,2-dihydroisoquinolin-1-one Chemical and Physical Properties
Names and Identifiers
-
- 4-Aminoisoquinolin-1(2H)-one
- 4-amino-1(2H)-Isoquinolinone
- 4-amino-1,2-dihydroisoquinolin-1-one
- MFCD14560529
- DTXSID901309410
- 4-AMINO-2H-ISOQUINOLIN-1-ONE
- 4-Aminoisoquinolin-1-ol
- EN300-173032
- 78886-53-0
- AKOS006333555
- AS-46548
- DA-21496
- SCHEMBL1133874
- CS1719
- SCHEMBL8690342
- 1(2H)-Isoquinolinone, 4-amino-
-
- MDL: MFCD14560529
- Inchi: InChI=1S/C9H8N2O/c10-8-5-11-9(12)7-4-2-1-3-6(7)8/h1-5H,10H2,(H,11,12)
- InChI Key: VMLHPUMZIKVELK-UHFFFAOYSA-N
- SMILES: C1=CC=C2C(=C1)C(=CN=C2O)N
Computed Properties
- Exact Mass: 160.063662883g/mol
- Monoisotopic Mass: 160.063662883g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 235
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.4
- Topological Polar Surface Area: 55.1Ų
4-amino-1,2-dihydroisoquinolin-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-173032-5.0g |
4-amino-1,2-dihydroisoquinolin-1-one |
78886-53-0 | 5g |
$1572.0 | 2023-06-08 | ||
Enamine | EN300-173032-0.25g |
4-amino-1,2-dihydroisoquinolin-1-one |
78886-53-0 | 0.25g |
$498.0 | 2023-09-20 | ||
Apollo Scientific | OR302366-1g |
4-Aminoisoquinolin-1(2H)-one |
78886-53-0 | 1g |
£545.00 | 2024-05-25 | ||
Chemenu | CM144029-1g |
4-Aminoisoquinolin-1(2H)-one |
78886-53-0 | 95% | 1g |
$486 | 2021-08-05 | |
Chemenu | CM144029-10g |
4-Aminoisoquinolin-1(2H)-one |
78886-53-0 | 95% | 10g |
$1763 | 2021-08-05 | |
Alichem | A189006310-5g |
4-Aminoisoquinolin-1(2H)-one |
78886-53-0 | 95% | 5g |
$1640.16 | 2023-09-01 | |
Alichem | A189006310-10g |
4-Aminoisoquinolin-1(2H)-one |
78886-53-0 | 95% | 10g |
$2508.48 | 2023-09-01 | |
abcr | AB285911-1g |
4-Amino-2H-isoquinolin-1-one; . |
78886-53-0 | 1g |
€1314.50 | 2024-04-16 | ||
Enamine | EN300-173032-10.0g |
4-amino-1,2-dihydroisoquinolin-1-one |
78886-53-0 | 10g |
$2331.0 | 2023-06-08 | ||
Chemenu | CM144029-1g |
4-Aminoisoquinolin-1(2H)-one |
78886-53-0 | 95% | 1g |
$818 | 2024-07-23 |
4-amino-1,2-dihydroisoquinolin-1-one Related Literature
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Rajib Ghosh Chaudhuri,Saswati Sunayana,Santanu Paria Soft Matter, 2012,8, 5429-5433
-
Liuqing Yang,Joachim Stöckigt Nat. Prod. Rep., 2010,27, 1469-1479
-
Yue Liu,Qian Zhao,Xiaohong Wang,Shiwu Li RSC Adv., 2013,3, 13748-13755
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Anthony W. Thomas,Paula K. Kuroishi,Maria M. Pérez-Madrigal,Andrew K. Whittaker,Andrew P. Dove Polym. Chem., 2017,8, 5082-5090
Additional information on 4-amino-1,2-dihydroisoquinolin-1-one
4-Amino-1,2-Dihydroisoquinolin-1-One: A Comprehensive Overview
The compound with CAS No 78886-53-0, commonly referred to as 4-amino-1,2-dihydroisoquinolin-1-one, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of isoquinolines, which are heterocyclic aromatic compounds with a wide range of applications in drug discovery and chemical synthesis.
4-Amino-1,2-dihydroisoquinolin-1-one is characterized by its unique structure, featuring an isoquinoline skeleton with an amino group at the 4-position and a ketone group at the 1-position. This arrangement imparts the molecule with interesting electronic properties and reactivity, making it a valuable substrate for various chemical transformations.
Recent studies have highlighted the potential of 4-amino-1,2-dihydroisoquinolin-1-one in medicinal chemistry. Researchers have explored its role as a precursor for the synthesis of bioactive compounds, including potential anticancer agents and enzyme inhibitors. The amino group at the 4-position serves as a versatile site for functionalization, enabling the attachment of various substituents that can modulate biological activity.
In terms of synthesis, 4-amino-1,2-dihydroisoquinolin-1-one can be prepared through several routes. One common method involves the condensation of o-aminoacetophenone with aldehydes or ketones in the presence of an acid catalyst. This reaction proceeds via a Mannich-like mechanism, leading to the formation of the isoquinoline skeleton.
The structural flexibility of 4-amino-1,2-dihydroisoquinolin-1-one has also made it a valuable building block in total synthesis efforts. For instance, it has been employed in the construction of complex natural products and bioactive molecules. Its ability to undergo both nucleophilic and electrophilic substitutions further enhances its utility in organic synthesis.
From an applications perspective, 4-amino-1,2-dihydroisoquinolin-1-one has shown promise in materials science as well. Its aromaticity and conjugated system make it a candidate for use in organic electronics and optoelectronic devices. Researchers are actively investigating its potential as a component in light-emitting diodes (LEDs) and solar cells.
In conclusion, 4-amino-1,2-dihydroisoquinolin-1-one (CAS No 78886-53-0) is a versatile compound with diverse applications across multiple disciplines. Its unique structure and reactivity continue to inspire innovative research directions, solidifying its position as an important molecule in modern chemistry.
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